molecular formula C12H22ClN B081240 Diallylcyclohexylamine hydrochloride CAS No. 14825-72-0

Diallylcyclohexylamine hydrochloride

Cat. No. B081240
CAS RN: 14825-72-0
M. Wt: 215.76 g/mol
InChI Key: LXKZWRPDOSDEEE-UHFFFAOYSA-N
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Description

Diallylcyclohexylamine hydrochloride (DACH) is a chemical compound that belongs to the class of dissociative anesthetics. It was first synthesized in the 1960s and has since been used in scientific research to study the mechanisms of action of dissociative anesthetics. DACH is structurally similar to other dissociative anesthetics like ketamine and phencyclidine (PCP), but it has unique properties that make it a valuable tool for researchers.

Mechanism of Action

The exact mechanism of action of Diallylcyclohexylamine hydrochloride is not fully understood, but it is believed to act on the N-methyl-D-aspartate (NMDA) receptor in the brain. This receptor is involved in the regulation of pain, memory, and learning. Diallylcyclohexylamine hydrochloride is thought to block the activity of the NMDA receptor, which leads to the dissociative and analgesic effects associated with dissociative anesthetics.
Biochemical and Physiological Effects
Diallylcyclohexylamine hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may be responsible for its antidepressant effects. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

Diallylcyclohexylamine hydrochloride has several advantages for lab experiments compared to other dissociative anesthetics. It has a shorter duration of action, which allows for more precise control over the timing of experiments. It also has a lower toxicity than other dissociative anesthetics like PCP, which makes it safer to use in animal experiments. However, Diallylcyclohexylamine hydrochloride is not as widely studied as other dissociative anesthetics, which may limit its usefulness in some experiments.

Future Directions

There are several future directions for research on Diallylcyclohexylamine hydrochloride. One area of interest is the development of new drugs that are based on the structure of Diallylcyclohexylamine hydrochloride. These drugs may have similar effects to Diallylcyclohexylamine hydrochloride but with improved pharmacological properties. Another area of interest is the use of Diallylcyclohexylamine hydrochloride in the treatment of depression and other psychiatric disorders. Finally, further research is needed to fully understand the mechanism of action of Diallylcyclohexylamine hydrochloride and its effects on the brain and body.

Synthesis Methods

Diallylcyclohexylamine hydrochloride can be synthesized through a multi-step process that involves the reaction of cyclohexanone with allyl bromide to form allylcyclohexanone. This intermediate is then reacted with allylamine to form Diallylcyclohexylamine hydrochloride. The final product is obtained by treating Diallylcyclohexylamine hydrochloride with hydrochloric acid to form the hydrochloride salt.

Scientific Research Applications

Diallylcyclohexylamine hydrochloride has been used extensively in scientific research to study the mechanisms of action of dissociative anesthetics. It has been shown to have similar effects to other dissociative anesthetics like ketamine and PCP, including analgesia, sedation, and dissociation. However, Diallylcyclohexylamine hydrochloride has unique properties that make it a valuable tool for researchers. For example, it has a shorter duration of action than ketamine, which allows for more precise control over the timing of experiments.

properties

CAS RN

14825-72-0

Product Name

Diallylcyclohexylamine hydrochloride

Molecular Formula

C12H22ClN

Molecular Weight

215.76 g/mol

IUPAC Name

N,N-bis(prop-2-enyl)cyclohexanamine;hydrochloride

InChI

InChI=1S/C12H21N.ClH/c1-3-10-13(11-4-2)12-8-6-5-7-9-12;/h3-4,12H,1-2,5-11H2;1H

InChI Key

LXKZWRPDOSDEEE-UHFFFAOYSA-N

SMILES

C=CCN(CC=C)C1CCCCC1.Cl

Canonical SMILES

C=CCN(CC=C)C1CCCCC1.Cl

Other CAS RN

14825-72-0

Origin of Product

United States

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